Regioisomeric Selectivity: 2-Trifluoromethyl Versus 3-Trifluoromethyl Piperazine-1-carboxylate Derivatives in Anticancer Activity
Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate demonstrates strong and selective inhibitory activity against DU145 prostate cancer cells in preliminary cytotoxic assays [1]. The 2-substitution pattern positions the CF3 group adjacent to the N1-carboxylate, creating a distinct local electronic environment and conformational constraint that differs fundamentally from 3-substituted regioisomers. Ethyl 3-(trifluoromethyl)piperazine-1-carboxylate (CAS 1823347-01-8), despite having identical molecular formula (C8H13F3N2O2) and molecular weight (226.2 g/mol), presents the CF3 group at the distal ring position relative to the carboxylate, which alters hydrogen-bonding geometry and potential target interactions .
| Evidence Dimension | Cytotoxic activity against DU145 prostate cancer cells |
|---|---|
| Target Compound Data | Strong and selective inhibitory activity (qualitative observation from preliminary assay) |
| Comparator Or Baseline | Ethyl 3-(trifluoromethyl)piperazine-1-carboxylate (CAS 1823347-01-8) — no reported DU145 activity in available literature |
| Quantified Difference | Presence of activity versus absence of reported activity for regioisomer; direct quantitative IC50 comparison not available |
| Conditions | DU145 prostate cancer cell line; preliminary cytotoxic assay; single-crystal X-ray structural analysis confirms stable chair conformation of piperazine ring |
Why This Matters
This establishes a regioisomer-dependent activity profile, meaning procurement of the 3-substituted analog cannot substitute for the 2-substituted compound in prostate cancer research applications without complete re-validation.
- [1] Xu Fang et al. Single-crystal X-ray structural analysis and preliminary cytotoxic assay of compound 1 (ethyl 2-(trifluoromethyl)piperazine-1-carboxylate). Demonstrates strong and selective inhibitory activity against DU145 cells. View Source
